1-Chloroheptane

Descripción

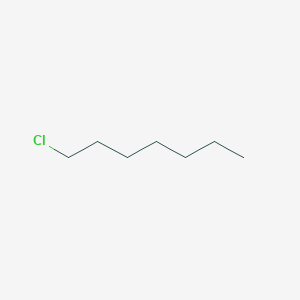

Structure

3D Structure

Propiedades

IUPAC Name |

1-chloroheptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15Cl/c1-2-3-4-5-6-7-8/h2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZMDPHNGKBEVRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15Cl | |

| Record name | 1-CHLOROHEPTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19011 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4060864 | |

| Record name | Heptane, 1-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1-chloroheptane is a colorless liquid. Insoluble in water., Colorless liquid; [CAMEO] | |

| Record name | 1-CHLOROHEPTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19011 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Chloroheptane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19352 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

629-06-1 | |

| Record name | 1-CHLOROHEPTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19011 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Chloroheptane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=629-06-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloroheptane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000629061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptane, 1-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Heptane, 1-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloroheptane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.065 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-CHLOROHEPTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2F3Z1E37X5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Chloroheptane: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 1-chloroheptane (C₇H₁₅Cl). It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document details the physicochemical properties, structural information, and key reactions of this compound, including detailed experimental protocols for its synthesis and nucleophilic substitution reactions. The information is presented in a clear and structured format, with quantitative data summarized in tables and key processes visualized using Graphviz diagrams to facilitate understanding and application in a laboratory setting.

Introduction

This compound, also known as n-heptyl chloride, is a primary alkyl halide characterized by a seven-carbon chain with a chlorine atom attached to the terminal carbon.[1] Its molecular formula is C₇H₁₅Cl.[2] This compound serves as a versatile intermediate in organic synthesis, primarily utilized in nucleophilic substitution and elimination reactions to introduce the heptyl group into various molecular scaffolds.[1] Its nonpolar nature, owing to the long hydrocarbon chain, dictates its solubility and reactivity profile.[1] Understanding the chemical properties and structure of this compound is crucial for its effective application in the synthesis of novel organic molecules, including potential pharmaceutical compounds.

Chemical Structure and Identification

The structure of this compound consists of a linear seven-carbon alkane chain with a chlorine atom bonded to one of the terminal carbon atoms.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 629-06-1 |

| Molecular Formula | C₇H₁₅Cl |

| SMILES | CCCCCCCCl |

| InChI | InChI=1S/C7H15Cl/c1-2-3-4-5-6-7-8/h2-7H2,1H3 |

| InChIKey | DZMDPHNGKBEVRE-UHFFFAOYSA-N |

Physicochemical Properties

This compound is a colorless liquid at room temperature and is insoluble in water but soluble in common organic solvents.[1][2] A summary of its key physical and chemical properties is provided in Table 2.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Weight | 134.65 g/mol | [3] |

| Appearance | Clear, colorless liquid | [2] |

| Melting Point | -69 °C | [2] |

| Boiling Point | 159-161 °C | [2] |

| Density | 0.881 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.425 | [2] |

| Flash Point | 41 °C (105.8 °F) | [2] |

| Solubility in Water | Insoluble | [1][2] |

| Stability | Stable under recommended storage conditions. Flammable. | [3] |

| Reactivity | Incompatible with strong oxidizing and reducing agents. | [3] |

Synthesis of this compound

This compound can be synthesized through several methods, with the most common being the free-radical chlorination of heptane (B126788) and the nucleophilic substitution of 1-heptanol (B7768884).

Free-Radical Chlorination of Heptane

This method involves the reaction of heptane with chlorine gas in the presence of ultraviolet (UV) light. The reaction proceeds via a free-radical chain mechanism, leading to a mixture of monochlorinated heptane isomers.

Synthesis from 1-Heptanol

A more regioselective method for the synthesis of this compound is the reaction of 1-heptanol with a chlorinating agent such as concentrated hydrochloric acid (in the presence of a catalyst like zinc chloride) or thionyl chloride (SOCl₂).[2]

Reactivity and Key Reactions

As a primary alkyl halide, this compound readily undergoes nucleophilic substitution reactions, primarily through an Sₙ2 mechanism. It can also participate in elimination reactions under appropriate conditions.

Nucleophilic Substitution

The chlorine atom in this compound is a good leaving group, allowing for its displacement by a variety of nucleophiles. A common example is the reaction with hydroxide (B78521) ions to form 1-heptanol.[1][2]

References

1-Chloroheptane: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of 1-chloroheptane (CAS No. 629-06-1), a versatile alkyl halide utilized in a variety of applications within organic synthesis and materials science. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis and key reactions, and illustrates relevant chemical pathways.

Core Data Summary

Molecular Formula: C₇H₁₅Cl[1][2][3][4][5][6][7][8][9]

CAS Number: 629-06-1[1][2][3][4][5][6][7][8][9][10]

The fundamental properties of this compound are summarized in the tables below for easy reference and comparison.

Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Weight | 134.65 g/mol | [2][3][5][7][8] |

| Appearance | Clear, colorless liquid | [1] |

| Melting Point | -69 °C | [1] |

| Boiling Point | 159-161 °C | [1] |

| Density | 0.881 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.425 | [1] |

| Flash Point | 107 °F (41 °C) | |

| Solubility | Insoluble in water; Soluble in nonpolar solvents such as ethanol (B145695), ether, and hexane.[1][11] |

Chemical Identifiers

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [3] |

| Synonyms | Heptyl chloride, n-Heptyl chloride | [1][2][4][9] |

| SMILES | CCCCCCCCl | [3] |

| InChI Key | DZMDPHNGKBEVRE-UHFFFAOYSA-N | [3][4] |

Synthesis of this compound

This compound can be synthesized through several methods. The most common laboratory and industrial preparations involve the chlorination of heptane (B126788) or the reaction of 1-heptanol (B7768884) with a chlorinating agent.

Experimental Protocol 1: Synthesis from 1-Heptanol

This protocol details the synthesis of this compound from 1-heptanol using hydrochloric acid.

Materials:

-

1-Heptanol

-

Concentrated Hydrochloric Acid (HCl)

-

Anhydrous Calcium Chloride (CaCl₂)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (NaCl) solution (brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Distilled water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Heating mantle

-

Distillation apparatus

-

Beakers, graduated cylinders, and conical flasks

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 1-heptanol and a slight excess of concentrated hydrochloric acid. Add a few boiling chips.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for 1-2 hours. The reaction mixture will form two layers.

-

Work-up:

-

Allow the mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel.

-

Separate the lower aqueous layer.

-

Wash the organic layer sequentially with:

-

Cold water

-

Saturated sodium bicarbonate solution (to neutralize any remaining acid)

-

Saturated sodium chloride solution (brine)

-

-

-

Drying: Transfer the organic layer to a clean, dry conical flask and dry over anhydrous magnesium sulfate.

-

Purification:

-

Filter to remove the drying agent.

-

Purify the crude this compound by fractional distillation.

-

Collect the fraction boiling at approximately 159-161 °C.

-

Caption: Synthesis of this compound from 1-heptanol via an SN2 reaction.

Key Reactions of this compound

As a primary alkyl halide, this compound readily undergoes nucleophilic substitution reactions and can be used to form Grignard reagents.

Experimental Protocol 2: Nucleophilic Substitution (Synthesis of Heptan-1-ol)

This protocol describes the hydrolysis of this compound to heptan-1-ol using sodium hydroxide (B78521), a classic example of a nucleophilic substitution (Sₙ2) reaction.

Materials:

-

This compound

-

Sodium Hydroxide (NaOH)

-

Ethanol

-

Distilled water

-

Saturated Sodium Chloride (NaCl) solution (brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

-

Beakers, graduated cylinders, and conical flasks

Procedure:

-

Reaction Setup: In a round-bottom flask, prepare a solution of sodium hydroxide in an aqueous ethanol mixture. Add a few boiling chips. Add this compound to the flask and attach a reflux condenser.

-

Reflux: Heat the mixture to reflux for 1-2 hours.

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel.

-

Add distilled water to dissolve the sodium chloride.

-

Separate the organic layer.

-

Wash the organic layer with a saturated sodium chloride solution.

-

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter to remove the drying agent and purify the crude heptan-1-ol by fractional distillation.

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. rroij.com [rroij.com]

- 5. scbt.com [scbt.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. This compound | C7H15Cl | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. This compound [stenutz.eu]

- 10. This compound | 629-06-1 [chemicalbook.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Physical Properties of 1-Chloroheptane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloroheptane (also known as heptyl chloride) is a halogenated alkane with the chemical formula C₇H₁₅Cl.[1] It is a colorless liquid that is insoluble in water and possesses a characteristic odor.[1] As a primary alkyl halide, this compound serves as a versatile intermediate in various organic syntheses and finds applications in materials science.[1] A thorough understanding of its physical properties is paramount for its effective use in research and development, particularly in process design, safety assessments, and analytical method development. This guide provides a comprehensive overview of the key physical properties of this compound, detailed experimental protocols for their determination, and logical diagrams to illustrate the interplay of these characteristics.

Core Physical Properties

The physical characteristics of this compound are dictated by its molecular structure: a seven-carbon chain with a terminal chlorine atom. The presence of the electronegative chlorine atom introduces a slight polarity, while the long alkyl chain imparts nonpolar characteristics, influencing its boiling point, solubility, and density.

Quantitative Data Summary

The following table summarizes the key physical properties of this compound based on cited literature values.

| Property | Value | Units | References |

| Molecular Formula | C₇H₁₅Cl | [1][2] | |

| Molecular Weight | 134.65 | g/mol | [2] |

| Appearance | Colorless liquid | [1][2] | |

| Melting Point | -69 to -70 | °C | [1][3] |

| Boiling Point | 159 - 161 | °C | [1] |

| Density | 0.877 - 0.881 | g/mL at 25 °C | [1][3] |

| Refractive Index (n²⁰/D) | 1.425 - 1.426 | [1][3] | |

| Solubility in Water | Insoluble | [1][2] | |

| Flash Point | 107 | °F | [1] |

Experimental Protocols

Accurate determination of physical properties is crucial for the characterization and quality control of chemical substances. Below are detailed, generalized methodologies for measuring the key physical properties of liquid compounds like this compound.

Determination of Boiling Point (Micro Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Apparatus:

-

Thiele tube or similar heating apparatus

-

Thermometer (0-200 °C range)

-

Small test tube (e.g., 75 x 10 mm)

-

Capillary tube (sealed at one end)

-

Heat source (Bunsen burner or heating mantle)

-

Mineral oil or other suitable heating bath fluid

Procedure:

-

Add a small volume (approximately 0.5 mL) of this compound to the small test tube.

-

Place the capillary tube, with its sealed end facing upwards, into the test tube containing the sample.

-

Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Suspend the thermometer and test tube assembly in the Thiele tube containing mineral oil, making sure the oil level is above the side arm to allow for proper convection.

-

Gently heat the side arm of the Thiele tube.[4] As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a steady and rapid stream of bubbles is observed.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube.[4] Record this temperature.

Determination of Melting Point

For substances with low melting points like this compound, a cryostat or a specialized low-temperature melting point apparatus is required.

Apparatus:

-

Low-temperature melting point apparatus or cryostat

-

Capillary tubes

-

Sample holder

-

Digital thermometer

Procedure:

-

Introduce a small, dry sample of solidified this compound into a capillary tube.

-

Place the capillary tube into the sample holder of the melting point apparatus.

-

Cool the apparatus to a temperature well below the expected melting point.

-

Slowly increase the temperature at a controlled rate (e.g., 1-2 °C per minute) as you approach the anticipated melting point.

-

The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.

Determination of Density

Density is the mass per unit volume of a substance.

Apparatus:

-

Pycnometer (a glass flask with a specific, accurately known volume)

-

Analytical balance

-

Water bath for temperature control

Procedure:

-

Thoroughly clean and dry the pycnometer.

-

Weigh the empty pycnometer on an analytical balance and record its mass (m₁).

-

Fill the pycnometer with this compound, ensuring no air bubbles are trapped.

-

Place the filled pycnometer in a constant temperature water bath (e.g., 25 °C) until it reaches thermal equilibrium.

-

Carefully dry the outside of the pycnometer and weigh it. Record this mass (m₂).

-

The mass of the this compound is m₂ - m₁.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Determination of Refractive Index

The refractive index measures how much the path of light is bent, or refracted, when entering a substance. It is a characteristic property that is dependent on temperature and the wavelength of light.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Light source (typically a sodium lamp, D-line at 589 nm)

-

Dropper

Procedure:

-

Ensure the prisms of the Abbe refractometer are clean and dry.

-

Calibrate the refractometer using a standard liquid with a known refractive index.

-

Using a dropper, place a few drops of this compound onto the surface of the prism.[5]

-

Close the prisms and allow the sample to reach the desired temperature (e.g., 20 °C) by circulating water from the constant temperature bath.

-

Adjust the light source and the refractometer's eyepiece to bring the dividing line between the light and dark fields into sharp focus.

-

Rotate the prism assembly until the dividing line is centered on the crosshairs of the eyepiece.

-

Read the refractive index value directly from the instrument's scale.[5]

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key conceptual relationships and experimental workflows relevant to the physical properties of this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 1-Chloroheptane

This technical guide provides a comprehensive overview of the boiling and melting points of 1-chloroheptane, targeted towards researchers, scientists, and professionals in drug development. It includes detailed experimental protocols for the determination of these key physical properties and presents a logical workflow for purity assessment.

Physicochemical Data of this compound

This compound, also known as heptyl chloride, is an alkyl halide with the chemical formula C₇H₁₅Cl. The following table summarizes its key physical properties for easy reference.

| Property | Value | Citations |

| Boiling Point | 159-161 °C | [1][2][3][4][5] |

| 159 °C | [6] | |

| 160.44 °C | [7] | |

| Melting Point | -69 °C | [1][2][3] |

| -69.5 °C | [7] | |

| -70 °C | [6] |

Experimental Protocols for Determination of Physical Properties

Accurate determination of boiling and melting points is crucial for the identification and purity assessment of chemical compounds.[8][9][10][11] The following sections detail standard laboratory protocols for these measurements.

The capillary method is a common and straightforward technique for determining the melting point of a solid compound.[8][12]

Principle: A small, powdered sample of the substance is heated at a controlled rate. The temperature at which the substance transitions from a solid to a liquid is recorded as its melting point.[12] Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impure samples melt over a wider range and at a lower temperature.[8][9]

Methodology:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered to allow for uniform heating.

-

Capillary Tube Packing: Press the open end of a capillary tube into the powdered sample. Tap the sealed end of the tube on a hard surface to compact the sample to a height of 1-2 mm.[11]

-

Apparatus Setup: Place the packed capillary tube into a melting point apparatus, such as a Mel-Temp or a Thiele tube.[8] If using a manual setup, attach the capillary tube to a thermometer.

-

Heating:

-

For an unknown sample, perform a rapid initial heating to determine an approximate melting range.[8][9]

-

Allow the apparatus to cool.

-

In a second, more careful determination, heat the sample rapidly to about 5-10°C below the approximate melting point. Then, decrease the heating rate to approximately 2°C per minute to ensure thermal equilibrium.[8][10]

-

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes liquid (the end of the melting range).[8][11]

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[13]

Methodology 1: Distillation

For larger sample volumes, a simple distillation is an effective method for both purification and boiling point determination.[14][15]

-

Apparatus Setup: Assemble a simple distillation apparatus.

-

Procedure: Heat the liquid to its boiling point. The vapor will rise, pass into the condenser, and re-liquefy.

-

Measurement: The thermometer, with its bulb placed just below the side arm of the distillation head, will record a stable temperature as the liquid condenses. This constant temperature is the boiling point of the liquid.[14]

Methodology 2: Micro-Boiling Point Determination (Capillary Method)

This method is suitable when only a small amount of the liquid is available.[15][16]

-

Sample Preparation: Place a few milliliters of the liquid into a small test tube.

-

Capillary Inversion: Place a melting point capillary tube, with its sealed end facing upwards, into the test tube containing the liquid.[16][17]

-

Apparatus Setup: Attach the test tube to a thermometer and immerse it in a heating bath (e.g., a beaker of water or oil on a hot plate).[16]

-

Heating and Observation:

-

Heat the bath. As the liquid's temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

-

As the liquid's boiling point is reached, its vapor will fill the capillary tube, resulting in a rapid and continuous stream of bubbles.[15]

-

-

Measurement: Stop heating and allow the apparatus to cool. The stream of bubbles will slow and then stop. The moment the liquid is drawn up into the capillary tube, the vapor pressure inside the capillary equals the atmospheric pressure. The temperature at this exact moment is the boiling point of the liquid.[13][15]

Workflow and Data Interpretation

The determination of physical constants like the melting point is a fundamental step in the characterization of a synthesized compound. The following diagram illustrates a logical workflow for using melting point data to assess compound purity.

Caption: Workflow for Purity Assessment via Melting Point.

References

- 1. nbinno.com [nbinno.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. This compound CAS#: 629-06-1 [m.chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound | 629-06-1 [chemicalbook.com]

- 6. This compound [stenutz.eu]

- 7. This compound [chengyuanchem.com]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. SSERC | Melting point determination [sserc.org.uk]

- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. westlab.com [westlab.com]

- 13. Video: Boiling Points - Concept [jove.com]

- 14. vernier.com [vernier.com]

- 15. uomus.edu.iq [uomus.edu.iq]

- 16. cdn.juniata.edu [cdn.juniata.edu]

- 17. byjus.com [byjus.com]

solubility of 1-Chloroheptane in water and organic solvents.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-chloroheptane in water and various organic solvents. The information presented herein is critical for professionals in research, chemical synthesis, and pharmaceutical development where this compound may be utilized as a reagent, solvent, or intermediate. This document compiles available quantitative and qualitative solubility data, details relevant experimental methodologies, and presents a logical workflow for solubility determination.

Core Principles of this compound Solubility

This compound (C7H15Cl) is a colorless, flammable liquid.[1][2][3] Its molecular structure, characterized by a seven-carbon alkyl chain and a single chlorine atom, renders it a nonpolar compound.[4] The general principle of "like dissolves like" is paramount in understanding its solubility behavior. Consequently, this compound exhibits poor solubility in polar solvents like water but is generally soluble in nonpolar organic solvents.[4][5]

Quantitative and Qualitative Solubility Data

The following table summarizes the known solubility of this compound in water and a range of common organic solvents. It is important to note that while quantitative data for water solubility is available, data for many organic solvents is primarily qualitative, indicating miscibility or general solubility without specific concentration values.

| Solvent | Solvent Polarity | Temperature (°C) | Solubility | Data Type | Reference(s) |

| Water | Polar | 25 | 1.36 x 10⁻³ g/100 mL | Quantitative | [6][7] |

| Ethanol | Polar | Not Specified | Miscible | Qualitative | [5] |

| Methanol | Polar | Not Specified | Soluble | Qualitative | [5] |

| Acetone | Polar Aprotic | Not Specified | Soluble | Qualitative | |

| Diethyl Ether | Nonpolar | Not Specified | Miscible | Qualitative | [5] |

| Hexane | Nonpolar | Not Specified | Soluble | Qualitative | [4][8] |

| Toluene | Nonpolar | Not Specified | Soluble | Qualitative |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for various applications. The following are detailed methodologies for assessing the solubility of a liquid substance like this compound.

Determination of Water Solubility (OECD Guideline 105)

The OECD Test Guideline 105 provides two primary methods for determining water solubility: the Column Elution Method and the Flask Method.[9][10][11][12] Given that the solubility of this compound in water is well below 10 g/L, the Column Elution Method is the more appropriate choice.

Principle: A column is packed with an inert support material coated with an excess of the test substance, this compound. Water is then passed through the column at a slow, controlled rate. The concentration of this compound in the eluate is monitored over time until a plateau is reached, indicating that the water is saturated with the compound.

Apparatus:

-

Glass column with a thermostat jacket

-

Inert support material (e.g., glass beads, silica (B1680970) gel)

-

Peristaltic pump for controlled water flow

-

Fraction collector

-

Analytical instrument for concentration measurement (e.g., Gas Chromatography with a suitable detector like a Flame Ionization Detector (GC-FID) or Mass Spectrometry (GC-MS))

Procedure:

-

Preparation of the Column:

-

The inert support material is coated with a known amount of this compound. This can be achieved by dissolving the this compound in a volatile solvent, mixing it with the support material, and then evaporating the solvent.

-

The coated support material is packed into the glass column.

-

-

Elution:

-

Water is pumped through the column at a constant, slow flow rate. The temperature of the column is maintained at a constant value (e.g., 25 °C) using the thermostat jacket.

-

Fractions of the eluate are collected at regular intervals.

-

-

Analysis:

-

The concentration of this compound in each fraction is determined using a calibrated analytical method (e.g., GC-FID).

-

A graph of concentration versus fraction number (or time) is plotted.

-

-

Determination of Solubility:

-

The solubility is determined from the plateau of the concentration curve. The mean of the concentrations in the plateau region is taken as the water solubility of this compound at the specified temperature.

-

Determination of Solubility in Organic Solvents (Shake-Flask Method)

For determining the solubility of this compound in organic solvents where it is expected to be more soluble or miscible, the Shake-Flask Method is a common and reliable approach.[13][14][15][16][17]

Principle: An excess amount of the solute (this compound) is added to a known volume of the solvent in a flask. The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium. After equilibrium is established, the undissolved phase is separated, and the concentration of the solute in the saturated solvent phase is determined.

Apparatus:

-

Flasks with stoppers (e.g., Erlenmeyer flasks or screw-cap vials)

-

Constant temperature shaker bath or incubator

-

Centrifuge (optional, for phase separation)

-

Syringes and filters (if necessary for sampling)

-

Analytical instrument for concentration measurement (e.g., GC-FID, GC-MS, or refractive index measurement)

Procedure:

-

Preparation of Mixtures:

-

A known volume of the organic solvent is added to several flasks.

-

An excess amount of this compound is added to each flask. The amount should be sufficient to ensure a separate phase of undissolved this compound is visible after equilibration.

-

-

Equilibration:

-

The flasks are sealed and placed in a constant temperature shaker bath.

-

The mixtures are agitated for a prolonged period (e.g., 24 to 72 hours) to ensure that equilibrium is reached. Preliminary experiments can be conducted to determine the necessary equilibration time.

-

-

Phase Separation:

-

After equilibration, the agitation is stopped, and the flasks are allowed to stand in the constant temperature bath for a period to allow the two phases to separate.

-

If necessary, centrifugation can be used to achieve a clear separation of the layers.

-

-

Sampling and Analysis:

-

A sample of the solvent phase (the top or bottom layer, depending on the relative densities) is carefully withdrawn using a syringe. Care must be taken not to disturb the interface or withdraw any of the undissolved phase.

-

The concentration of this compound in the sample is determined using a suitable and calibrated analytical method.

-

-

Determination of Solubility:

-

The average concentration from multiple replicate experiments is reported as the solubility of this compound in the specific organic solvent at the given temperature. For miscible liquids, this method will show complete dissolution up to a 1:1 volume ratio and beyond.

-

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of a liquid compound like this compound.

Caption: Generalized workflow for solubility determination.

References

- 1. This compound | C7H15Cl | CID 12371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 629-06-1 [chemicalbook.com]

- 3. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. This compound CAS#: 629-06-1 [m.chemicalbook.com]

- 6. IUPAC-NIST Solubilities Database [srdata.nist.gov]

- 7. IUPAC-NIST Solubilities Database [srdata.nist.gov]

- 8. This compound;hexane | C13H29Cl | CID 88280332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. oecd.org [oecd.org]

- 10. oecd.org [oecd.org]

- 11. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 12. laboratuar.com [laboratuar.com]

- 13. enamine.net [enamine.net]

- 14. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]

- 15. downloads.regulations.gov [downloads.regulations.gov]

- 16. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 17. bioassaysys.com [bioassaysys.com]

An In-depth Technical Guide to the Free Radical Chlorination of Heptane

Audience: Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the free radical chlorination of heptane (B126788). The document details the underlying reaction mechanism, explores the critical issue of regioselectivity and product distribution, presents a detailed experimental protocol for the synthesis, and outlines methods for product analysis. The information is intended to guide laboratory researchers in understanding and performing this fundamental organic transformation.

Introduction: The Challenge of Selectivity

Free radical halogenation is a classic method for the functionalization of alkanes, which are typically unreactive.[1][2][3] The reaction proceeds via a chain mechanism initiated by heat or UV light, allowing for the substitution of a hydrogen atom with a halogen.[3][4][5] While synthetically useful, the direct chlorination of linear alkanes like heptane is characterized by a significant lack of regioselectivity.[6][7] Instead of yielding a single isomer, the reaction produces a statistical mixture of all possible monochlorinated products, including 1-chloroheptane, 2-chloroheptane, 3-chloroheptane, and 4-chloroheptane (B3059406).[8] This guide will elucidate the factors governing this product distribution and provide a framework for its analysis.

Reaction Mechanism

The free radical chlorination of heptane proceeds through a well-established three-stage chain reaction mechanism: initiation, propagation, and termination.[3][9][10]

-

Initiation: The reaction begins with the homolytic cleavage of a chlorine molecule (Cl₂) into two highly reactive chlorine radicals (Cl•). This step requires an energy input, typically in the form of ultraviolet (UV) light or heat.[9][10][11]

-

Propagation: This is a two-step cyclic process.

-

A chlorine radical abstracts a hydrogen atom from the heptane molecule to form hydrogen chloride (HCl) and a heptyl free radical.

-

The newly formed heptyl radical then reacts with another molecule of Cl₂ to produce a chloroheptane isomer and a new chlorine radical, which continues the chain reaction.[1][2][9]

-

-

Termination: The chain reaction ceases when two free radicals combine to form a stable, non-radical molecule. This can occur through the combination of two chlorine radicals, two heptyl radicals, or a heptyl radical and a chlorine radical.[5][9]

Regioselectivity and Product Distribution

The formation of a mixture of chloroheptane isomers is a direct consequence of the different types of hydrogen atoms present in the heptane molecule and the relative stability of the resulting free radicals.

-

Statistical Factor: Heptane has 6 primary (1°) hydrogens (on C1 and C7) and 10 secondary (2°) hydrogens (on C2, C3, C4, C5, and C6). Based on probability alone, one would expect a higher yield of secondary chloroheptanes.

-

Reactivity Factor: The stability of the intermediate heptyl radical plays a crucial role. Secondary free radicals are more stable than primary free radicals due to hyperconjugation.[3][7][11] Consequently, the abstraction of a secondary hydrogen is energetically more favorable and occurs at a faster rate than the abstraction of a primary hydrogen.[12][13]

For chlorination at room temperature, secondary hydrogens are approximately 3 to 5 times more reactive than primary hydrogens.[12] This reactivity difference, combined with the statistical factor, leads to a product distribution that heavily favors the formation of 2-, 3-, and 4-chloroheptane over this compound.

| Parameter | Primary (1°) Hydrogens | Secondary (2°) Hydrogens |

| Number of Hydrogens | 6 (at C1, C7) | 10 (at C2, C3, C4, C5, C6) |

| Relative Reactivity (Approx.) | 1 | 3.5 |

| Calculated Ratio Contribution | 6 x 1 = 6 | 10 x 3.5 = 35 |

| Predicted % Yield | (6 / 41) * 100 ≈ 14.6% | (35 / 41) * 100 ≈ 85.4% |

Experimental results confirm this trend, with the combined yield of secondary chloroheptanes significantly exceeding that of this compound.[8]

Experimental Protocol

This section outlines a general procedure for the free radical chlorination of heptane using sulfuryl chloride (SO₂Cl₂) as the chlorine source and azobisisobutyronitrile (AIBN) as the radical initiator. This method avoids the direct handling of chlorine gas.

Materials and Reagents:

-

n-Heptane (C₇H₁₆)

-

Sulfuryl chloride (SO₂Cl₂)

-

Azobisisobutyronitrile (AIBN)

-

5% Sodium hydroxide (B78521) (NaOH) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

50 mL Round-bottom flask

-

Reflux condenser

-

Heating mantle or thermowell

-

Stir bar

-

Separatory funnel

-

Gas trap (connected to the top of the condenser)

-

Fractional distillation apparatus

Procedure:

-

Reaction Setup: To a dry 50 mL round-bottom flask, add a magnetic stir bar, 10 mL of n-heptane, 1.5 mL of sulfuryl chloride, and 0.1 g of AIBN.

-

Reflux: Assemble a reflux apparatus in a fume hood, ensuring the joints are securely clamped. Attach a gas trap containing a dilute NaOH solution to the top of the condenser to neutralize the HCl and SO₂ gases produced.

-

Initiation: Heat the mixture under reflux using a heating mantle for approximately 45-60 minutes. The heat will cause the decomposition of AIBN, initiating the radical chain reaction.

-

Quenching: After the reflux period, allow the flask to cool to room temperature. Carefully add 15 mL of a 5% NaOH solution down the condenser to neutralize any remaining acidic components.

-

Workup: Transfer the mixture to a separatory funnel. Shake gently, venting frequently. Allow the layers to separate and discard the lower aqueous layer. Wash the organic layer again with water.

-

Drying: Transfer the organic layer (product mixture) to a clean Erlenmeyer flask and dry it over anhydrous sodium sulfate.

-

Purification & Analysis: Decant the dried liquid into a distillation flask. Purify the mixture using fractional distillation.[8] Collect fractions based on the boiling points of the expected products. Analyze the composition of the product-containing fractions using Gas Chromatography (GC) to determine the relative percentages of each chloroheptane isomer.[1][2][8]

| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| n-Heptane | 100.21 | 98 |

| This compound | 134.65 | 159 - 161 |

| 2-Chloroheptane | 134.65 | 146 - 148 |

| 3-Chloroheptane | 134.65 | 144 |

| 4-Chloroheptane | 134.65 | 153 |

Conclusion

The free radical chlorination of heptane is a straightforward method for introducing a chlorine substituent onto the alkyl chain. However, the process is inherently unselective, yielding a mixture of monochlorinated isomers, with secondary chloroheptanes being the predominant products. The final product distribution is governed by a combination of statistical probability and the relative stability of the intermediate free radicals. While fractional distillation can be used to separate the isomers, obtaining pure this compound via this method is inefficient due to the low initial yield. For applications requiring high purity this compound, researchers should consider alternative, more selective synthetic strategies.

References

- 1. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 2. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 3. Alkane Halogenation: A Key Reaction in Organic Chemistry | Algor Cards [cards.algoreducation.com]

- 4. studysmarter.co.uk [studysmarter.co.uk]

- 5. savemyexams.com [savemyexams.com]

- 6. Free-radical halogenation - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

- 8. studylib.net [studylib.net]

- 9. m.youtube.com [m.youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Halogenation of Alkanes [people.wou.edu]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Selectivity in Radical Halogenation with Practice Problems - Chemistry Steps [chemistrysteps.com]

Spectroscopic Analysis of 1-Chloroheptane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-chloroheptane (CAS No. 629-06-1), a colorless liquid utilized in organic synthesis.[1][2] The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The quantitative spectroscopic data for this compound is summarized in the tables below, providing a clear reference for spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound [3]

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 3.54 | Triplet | 2H | -CH₂-Cl |

| 1.77 | Quintet | 2H | -CH₂-CH₂Cl |

| 1.29 - 1.42 | Multiplet | 8H | -(CH₂)₄- |

| 0.89 | Triplet | 3H | -CH₃ |

Solvent: CDCl₃ Frequency: 90 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound [1]

| Chemical Shift (ppm) | Assignment |

| 45.1 | -CH₂-Cl |

| 32.6 | -CH₂-CH₂Cl |

| 31.8 | C5 |

| 28.8 | C4 |

| 26.8 | C3 |

| 22.6 | C2 |

| 14.0 | -CH₃ |

Solvent: CDCl₃[1]

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound [4][5]

| Wavenumber (cm⁻¹) | Intensity | Vibration Type |

| 2955 - 2855 | Strong | C-H Stretch (Alkyl) |

| 1465 | Medium | C-H Bend (Methylene) |

| 725 | Strong | C-Cl Stretch (Alkyl Halide) |

Sample Preparation: Neat liquid film[6][7]

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound [8][9]

| m/z | Relative Intensity (%) | Assignment |

| 134 | ~1% | [M]⁺ (Molecular Ion, ³⁵Cl) |

| 136 | ~0.3% | [M+2]⁺ (³⁷Cl Isotope) |

| 91 | High | [C₇H₇]⁺ (Tropylium ion) |

| 43 | High (Base Peak) | [C₃H₇]⁺ (Propyl cation) |

| 41 | High | [C₃H₅]⁺ (Allyl cation) |

| 29 | High | [C₂H₅]⁺ (Ethyl cation) |

| 27 | High | [C₂H₃]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

-

Approximately 5-20 mg of this compound is accurately weighed for ¹H NMR, and 20-50 mg for ¹³C NMR.[10]

-

The sample is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).[10][11]

-

The solution is transferred into a clean, dry 5 mm NMR tube using a Pasteur pipette, ensuring the liquid level is between 4.0 and 5.0 cm from the bottom.[10][11]

-

The exterior of the NMR tube is cleaned with a lint-free tissue and ethanol.[10]

-

The tube is capped securely to prevent evaporation.[10]

Data Acquisition:

-

The prepared NMR tube is inserted into the spectrometer.

-

The spectrometer is locked onto the deuterium (B1214612) signal of the CDCl₃ solvent to stabilize the magnetic field.[10]

-

The magnetic field is shimmed to maximize homogeneity and improve spectral resolution.[10]

-

The probe is tuned to the appropriate frequency for either ¹H or ¹³C nuclei.[10]

-

The acquisition parameters, such as the number of scans and relaxation delay, are set, and data collection is initiated.[10]

IR Spectroscopy

Sample Preparation (Neat Liquid):

-

Two clean and dry salt plates (typically NaCl or KBr) are obtained from a desiccator.[7]

-

One to two drops of this compound are placed onto the center of one salt plate using a Pasteur pipet.[6][7]

-

A second salt plate is placed on top to create a thin, even liquid film between the plates, forming a "sandwich".[6][7]

-

The plates are clamped together in a sample holder.[12]

Data Acquisition:

-

A background spectrum of the empty spectrometer is collected to account for atmospheric CO₂ and H₂O.

-

The sample holder containing the prepared salt plate sandwich is placed in the instrument's sample beam.[6][7]

-

The IR spectrum is recorded.

-

After analysis, the salt plates are removed, cleaned with a dry solvent like acetone, and returned to the desiccator.[6][7]

Mass Spectrometry

Sample Preparation and Introduction:

-

For a volatile liquid like this compound, direct injection or infusion into the mass spectrometer is a common method.[13]

-

The sample is introduced into the ion source, where it is vaporized.

Data Acquisition (Electron Ionization - EI):

-

Ionization: In the ion source, the vaporized this compound molecules are bombarded with a high-energy electron beam, causing the ejection of an electron and the formation of a positively charged molecular ion ([M]⁺).[14]

-

Acceleration: The newly formed ions are accelerated by an electric field into the mass analyzer.[14]

-

Deflection/Separation: In the mass analyzer (e.g., a magnetic sector or quadrupole), the ions are separated based on their mass-to-charge ratio (m/z).[14]

-

Detection: The separated ions strike a detector, which generates a signal proportional to the number of ions at each m/z value.[14]

-

The resulting data is plotted as a mass spectrum, showing the relative abundance of each ion fragment.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid sample such as this compound.

Caption: General workflow for spectroscopic analysis of this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound(629-06-1) 1H NMR [m.chemicalbook.com]

- 4. Heptane, 1-chloro- [webbook.nist.gov]

- 5. This compound(629-06-1) IR Spectrum [chemicalbook.com]

- 6. webassign.net [webassign.net]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. This compound(629-06-1) MS spectrum [chemicalbook.com]

- 9. Heptane, 1-chloro- [webbook.nist.gov]

- 10. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 11. research.reading.ac.uk [research.reading.ac.uk]

- 12. scribd.com [scribd.com]

- 13. organomation.com [organomation.com]

- 14. quora.com [quora.com]

potential industrial applications of 1-Chloroheptane.

An In-depth Technical Guide to the Industrial Applications of 1-Chloroheptane

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (also known as heptyl chloride) is a primary alkyl halide with the chemical formula C₇H₁₅Cl.[1] It is a colorless liquid that is insoluble in water but soluble in organic solvents like ethanol (B145695) and ether.[2][3][4] This versatile compound serves as a crucial intermediate and building block in a variety of industrial applications, ranging from the synthesis of fine chemicals and pharmaceuticals to the development of advanced materials. Its reactivity, primarily centered on nucleophilic substitution and organometallic reactions, makes it a valuable tool for introducing a heptyl group into various molecular structures.

This technical guide provides a comprehensive overview of the potential industrial applications of this compound, with a focus on its role in chemical synthesis, its properties as a solvent, and its contribution to the production of other commercially valuable chemicals. Detailed experimental protocols for key reactions and quantitative data are presented to assist researchers and professionals in leveraging the full potential of this compound.

Physical and Chemical Properties

A summary of the key quantitative properties of this compound is presented in Table 1. Understanding these properties is essential for its safe handling, storage, and application in various industrial processes.[1]

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₅Cl | [1][5] |

| Molecular Weight | 134.65 g/mol | [3][6] |

| Appearance | Clear, colorless liquid | [1][7][8] |

| Melting Point | -69 °C | [1][7][9] |

| Boiling Point | 159 - 161 °C | [1][5][7] |

| Density | 0.881 g/mL at 25 °C | [1][8] |

| Refractive Index | n20/D 1.425 | [1][8] |

| Flash Point | 41 °C (107 °F) | [1][9] |

| Solubility | Insoluble in water; soluble in ethanol, ether | [2][3][4] |

| Vapor Pressure | 3.3±0.3 mmHg at 25°C | [9] |

| DOT Hazard Class | 3 (Flammable Liquid) | [2][7] |

Synthesis of this compound

Industrially, this compound can be produced via several synthetic routes. The two primary methods involve the chlorination of heptane (B126788) and the reaction of 1-heptanol (B7768884) with a chlorinating agent.[1]

-

Free Radical Chlorination of Heptane: This process involves the reaction of heptane with chlorine gas, typically initiated by ultraviolet (UV) light. This method produces a mixture of chloroheptane isomers, and subsequent purification is required to isolate this compound.[1]

-

From 1-Heptanol: A more direct route to this compound is the reaction of 1-heptanol with hydrochloric acid or other chlorinating agents like thionyl chloride (SOCl₂). This nucleophilic substitution reaction replaces the hydroxyl group with a chlorine atom, offering higher selectivity for the desired product.[1][10]

Core Industrial Applications

This compound's utility stems from its ability to act as an alkylating agent and a precursor in the synthesis of a wide range of other chemical compounds.

Intermediate in Chemical and Pharmaceutical Synthesis

The primary industrial application of this compound is as an intermediate in organic synthesis.[1][3] The carbon-chlorine bond is susceptible to cleavage, allowing for the attachment of the seven-carbon heptyl chain to other molecules.

-

Pharmaceuticals: It serves as a building block for complex molecules in the pharmaceutical industry.[3][9] For example, it has been used in the synthesis of S-hexyl(heptyl) substituted ethanethioate derivatives, which have shown potential as antitumor agents and histone deacetylase inhibitors.[11]

-

Agrochemicals: this compound is also involved in the formulation of various agricultural chemicals, contributing to the development of crop protection agents.[3]

-

General Organic Synthesis: It is a key starting material for producing a variety of other chemicals. Through nucleophilic substitution reactions, it can be converted into:

-

Heptyl Alcohols (1-Heptanol): By reaction with hydroxide (B78521) ions.[1][10]

-

Heptylamines: By reaction with ammonia (B1221849) or primary amines.[1]

-

Heptyl Ethers: By reaction with alkoxides.[1]

-

Role in Organometallic Chemistry

This compound is a common precursor for the formation of Grignard reagents, which are extremely important in the formation of carbon-carbon bonds.

-

Heptylmagnesium Chloride: Reacting this compound with magnesium metal in an ether solvent yields heptylmagnesium chloride (CH₃(CH₂)₆MgCl), a Grignard reagent.[12] This reagent can then be used in a multitude of reactions, such as additions to aldehydes, ketones, and esters to produce secondary and tertiary alcohols, respectively.[13][14]

Friedel-Crafts Alkylation

In the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃), this compound can be used to alkylate aromatic rings.[15][16] This Friedel-Crafts reaction attaches the heptyl group to an aromatic compound, a key step in synthesizing various specialty chemicals, including surfactants and lubricant additives. It is important to note that carbocation rearrangements can occur in Friedel-Crafts alkylations, potentially leading to a mixture of products.[16][17]

Solvent and Analytical Applications

Due to its nonpolar nature and ability to dissolve many organic substances, this compound finds use as a solvent in both laboratory and industrial settings.[3][4] It has also been utilized in analytical chemistry, specifically as a solvent and reagent in gas chromatography (GC) coupled with inductively coupled plasma mass spectrometry (ICP-MS) for the determination of halogenated hydrocarbons.[1][8]

Materials Science

Recent research has demonstrated the use of this compound in materials science. It has been employed as a co-ligand in the synthesis of lead sulfide (B99878) (PbS) nanosheets.[1] In this application, it helps control the growth of two-dimensional nanostructures with enhanced electronic properties, making them suitable for optoelectronic devices like solar cells and photodetectors.[1]

Experimental Protocols

The following sections provide detailed methodologies for key reactions involving this compound. These protocols are based on established chemical principles for analogous transformations.

Protocol: Synthesis of Heptylmagnesium Chloride (Grignard Reagent)

This protocol describes the formation of a Grignard reagent from this compound. Grignard reactions are highly sensitive to moisture and must be conducted under strictly anhydrous conditions.[18]

-

Materials:

-

Magnesium turnings

-

This compound

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Iodine crystal (as an initiator)

-

Three-neck round-bottom flask, reflux condenser, dropping funnel, and nitrogen/argon inlet

-

-

Methodology:

-

All glassware must be oven-dried and assembled hot under a stream of dry nitrogen or argon to ensure anhydrous conditions.

-

Place magnesium turnings (1.2 equivalents) in the three-neck flask.

-

Add a single crystal of iodine to the flask. The iodine helps to activate the magnesium surface.

-

Add a small portion of the anhydrous solvent (diethyl ether or THF) to cover the magnesium.

-

Dissolve this compound (1.0 equivalent) in anhydrous solvent in the dropping funnel.

-

Add a small amount of the this compound solution to the magnesium. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle warming may be required to start the reaction.

-

Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until most of the magnesium has been consumed.

-

The resulting grey/brown solution is the Grignard reagent, heptylmagnesium chloride, which can be used directly in subsequent reactions.

-

Protocol: Friedel-Crafts Alkylation of Benzene (B151609) with this compound

This protocol outlines the alkylation of an aromatic ring using this compound as the alkylating agent and aluminum chloride as the Lewis acid catalyst.

-

Materials:

-

This compound

-

Anhydrous aluminum chloride (AlCl₃)

-

Benzene (or other aromatic substrate)

-

Anhydrous solvent (e.g., carbon disulfide or excess benzene)

-

Ice bath

-

Aqueous HCl, saturated sodium bicarbonate solution, brine

-

Anhydrous magnesium sulfate

-

-

Methodology:

-

Set up a round-bottom flask with a stirrer, reflux condenser, and a gas trap to handle the HCl gas evolved.

-

Charge the flask with the aromatic substrate (e.g., benzene) and cool it in an ice bath.

-

Carefully and portion-wise, add anhydrous aluminum chloride (1.1 equivalents) to the cooled benzene with stirring. The AlCl₃ is highly hygroscopic and reacts violently with water.

-

Once the AlCl₃ has dissolved or formed a slurry, add this compound (1.0 equivalent) dropwise from a dropping funnel, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. The reaction progress can be monitored by GC or TLC.

-

Upon completion, carefully quench the reaction by slowly pouring the mixture over crushed ice and aqueous HCl. This will decompose the aluminum chloride complex.

-

Separate the organic layer. Wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product (heptylbenzene and its isomers) can be purified by fractional distillation.

-

Safety and Handling

This compound is a flammable liquid and vapor.[2][7] It should be handled in a well-ventilated area, away from heat, sparks, and open flames.[19] It is classified as a skin, eye, and respiratory irritant.[2][20] Proper personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.[3][21] Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[1]

Conclusion

This compound is a versatile and valuable chemical intermediate with a broad spectrum of potential industrial applications. Its ability to participate in nucleophilic substitution, Grignard, and Friedel-Crafts reactions makes it an essential building block for introducing the heptyl moiety in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. While its primary role is as a synthetic intermediate, its applications in materials science and analytical chemistry are growing. A thorough understanding of its chemical properties, reaction protocols, and safety considerations is paramount for researchers and industry professionals seeking to utilize this compound effectively.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C7H15Cl | CID 12371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. CAS-629-06-1, 1-Chloro Heptane for Synthesis (Heptyl Chloride) Manufacturers, Suppliers & Exporters in India | 050035 [cdhfinechemical.com]

- 7. dept.harpercollege.edu [dept.harpercollege.edu]

- 8. This compound | 629-06-1 [chemicalbook.com]

- 9. Page loading... [wap.guidechem.com]

- 10. you-iggy.com [you-iggy.com]

- 11. [Synthesis and antitumor activity of S-hexyl(heptyl) substituted ethanethioate derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. Grignard Reaction [organic-chemistry.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Grignard reaction - Wikipedia [en.wikipedia.org]

- 19. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 20. dept.harpercollege.edu [dept.harpercollege.edu]

- 21. echemi.com [echemi.com]

An In-Depth Technical Guide to the Stability and Storage of 1-Chloroheptane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical stability of 1-chloroheptane and outlines recommended storage and handling procedures. The information is intended to support researchers, scientists, and professionals in drug development in ensuring the integrity of this compound throughout its lifecycle.

Chemical and Physical Properties

This compound is a primary alkyl chloride with the chemical formula C₇H₁₅Cl. It is a colorless liquid with a characteristic odor.[1] Understanding its physical properties is crucial for safe handling and storage.

| Property | Value | Reference |

| Molecular Weight | 134.65 g/mol | [2] |

| Boiling Point | 159-161 °C | [3] |

| Melting Point | -69 °C | [3] |

| Density | 0.881 g/mL at 25 °C | [3] |

| Flash Point | 41 °C (107 °F) | [4] |

| Solubility in Water | Insoluble | [2][5] |

| Solubility in Organic Solvents | Soluble in nonpolar solvents like hexane (B92381) and other hydrocarbons. | [5] |

Chemical Stability and Degradation Pathways

This compound is a stable compound under recommended storage conditions. However, like other primary alkyl halides, it is susceptible to degradation through several pathways, primarily hydrolysis, photodegradation, and thermal decomposition.

Hydrolytic Stability

Hydrolysis is a key degradation pathway for this compound, involving a nucleophilic substitution reaction where a water molecule or a hydroxide (B78521) ion attacks the electrophilic carbon atom bonded to the chlorine atom. This reaction results in the formation of 1-heptanol (B7768884) and hydrochloric acid (or a chloride salt).

Reaction: C₇H₁₅Cl + H₂O → C₇H₁₅OH + HCl C₇H₁₅Cl + OH⁻ → C₇H₁₅OH + Cl⁻

The rate of hydrolysis is influenced by several factors:

-

pH: The reaction is significantly faster under basic conditions due to the stronger nucleophilicity of the hydroxide ion (OH⁻) compared to water.[6]

-

Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature.

-

Solvent: The use of co-solvents can influence the rate of hydrolysis.[7]

Primary haloalkanes like this compound typically undergo hydrolysis via an Sₙ2 mechanism, where the rate is dependent on the concentration of both the haloalkane and the nucleophile.[8]

Photostability

Exposure to light, particularly ultraviolet (UV) radiation, can induce the degradation of this compound. The energy from photons can lead to the homolytic cleavage of the carbon-chlorine bond, generating a heptyl radical and a chlorine radical. These radicals can then participate in a variety of secondary reactions.

Primary Photodegradation Step: C₇H₁₅Cl + hν → C₇H₁₅• + Cl•

The quantum yield (Φ), which represents the efficiency of a photochemical process, is a key parameter for assessing photostability. A higher quantum yield indicates greater susceptibility to photodegradation. While the specific quantum yield for this compound has not been reported, it is known that the experimental setup and the presence of photosensitizers can significantly influence photodegradation rates.[1][11]

Thermal Stability

This compound is stable at ambient temperatures but will decompose at elevated temperatures. The primary thermal degradation pathway for primary chloroalkanes is dehydrochlorination, an elimination reaction that results in the formation of an alkene (in this case, 1-heptene) and hydrogen chloride.[12]

Thermal Decomposition Reaction: C₇H₁₅Cl → C₇H₁₄ + HCl

Under fire conditions, hazardous decomposition products include carbon oxides (CO, CO₂) and hydrogen chloride gas.[4]

Recommended Storage and Handling

To ensure the long-term stability and integrity of this compound, the following storage and handling guidelines should be strictly followed:

| Condition | Recommendation | Rationale |

| Temperature | Store in a cool place. | To minimize the rate of potential thermal degradation. |

| Light | Store in a tightly sealed, light-resistant container. | To prevent photodegradation. |

| Atmosphere | Store in a dry and well-ventilated area. | To minimize contact with moisture, which can lead to hydrolysis. Good ventilation is crucial due to its flammability. |

| Incompatible Materials | Store away from strong oxidizing agents and strong bases. | Strong bases can catalyze hydrolysis and elimination reactions. Strong oxidizing agents can lead to vigorous and potentially hazardous reactions. |

| Container | Keep container tightly closed. If opened, reseal carefully and keep upright to prevent leakage. | To prevent evaporation and contamination. |

Experimental Protocols for Stability Assessment

For researchers needing to perform formal stability studies on this compound, a forced degradation study is recommended to identify potential degradation products and establish stability-indicating analytical methods.[13][14][15]

Forced Degradation Study Protocol

A forced degradation study involves subjecting the compound to stress conditions that are more severe than accelerated stability testing conditions.

Stress Conditions:

-

Acidic Hydrolysis: Treat a solution of this compound (e.g., in a suitable co-solvent like acetonitrile (B52724) or ethanol) with an acid (e.g., 0.1 N HCl) and heat (e.g., 60-80 °C) for a defined period.

-

Basic Hydrolysis: Treat a solution of this compound with a base (e.g., 0.1 N NaOH) at room temperature or with gentle heating.

-

Oxidative Degradation: Treat a solution of this compound with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature or with gentle heating.

-

Thermal Degradation: Expose a solid or liquid sample of this compound to dry heat at an elevated temperature (e.g., above its flash point but below its boiling point) for a set duration.

-

Photodegradation: Expose a solution of this compound to UV and/or visible light in a photostability chamber.

Samples should be taken at various time points and analyzed to determine the extent of degradation and to identify the degradation products.

Analytical Methods for Stability Testing

The following analytical techniques are suitable for monitoring the stability of this compound and identifying its degradation products.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique for analyzing volatile compounds like this compound and its potential degradation products such as 1-heptanol and 1-heptene.[16] A capillary column suitable for separating nonpolar to moderately polar compounds should be used. Mass spectrometry allows for the identification of unknown degradation products.

-

High-Performance Liquid Chromatography (HPLC): While less common for such a volatile compound, HPLC with a suitable detector (e.g., refractive index or a universal detector) can be used, especially if derivatization is employed to make the analytes more detectable.[17][18] A stability-indicating HPLC method must be able to separate the parent compound from all its degradation products.[19]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of degradation products isolated from the stressed samples.[20]

Visualization of Degradation Pathways and Experimental Workflows

Logical Relationship of Stability Factors

Caption: Key factors influencing the stability of this compound.

Primary Degradation Pathways

Caption: Major degradation pathways for this compound.

Experimental Workflow for Stability Study

Caption: General workflow for a forced degradation study of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C7H15Cl | CID 12371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 629-06-1 [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chemistrystudent.com [chemistrystudent.com]

- 8. youtube.com [youtube.com]

- 9. savemyexams.com [savemyexams.com]

- 10. savemyexams.com [savemyexams.com]

- 11. Determining wavelength-dependent quantum yields of photodegradation: importance of experimental setup and reference values for actinometers - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

- 12. tsapps.nist.gov [tsapps.nist.gov]

- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 14. biomedres.us [biomedres.us]

- 15. acdlabs.com [acdlabs.com]